Cas no 1343250-25-8 (2-(azetidin-3-yloxy)-N-(prop-2-yn-1-yl)propanamide)

2-(azetidin-3-yloxy)-N-(prop-2-yn-1-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- EN300-1146218
- 2-(azetidin-3-yloxy)-N-(prop-2-yn-1-yl)propanamide
- 1343250-25-8
- AKOS012408020
-
- インチ: 1S/C9H14N2O2/c1-3-4-11-9(12)7(2)13-8-5-10-6-8/h1,7-8,10H,4-6H2,2H3,(H,11,12)
- InChIKey: JBZSRJOUHFPLPS-UHFFFAOYSA-N
- ほほえんだ: O(C(C(NCC#C)=O)C)C1CNC1
計算された属性
- せいみつぶんしりょう: 182.105527694g/mol
- どういたいしつりょう: 182.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
2-(azetidin-3-yloxy)-N-(prop-2-yn-1-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1146218-0.5g |
2-(azetidin-3-yloxy)-N-(prop-2-yn-1-yl)propanamide |
1343250-25-8 | 0.5g |
$1097.0 | 2023-06-09 | ||
Enamine | EN300-1146218-10.0g |
2-(azetidin-3-yloxy)-N-(prop-2-yn-1-yl)propanamide |
1343250-25-8 | 10g |
$4914.0 | 2023-06-09 | ||
Enamine | EN300-1146218-5.0g |
2-(azetidin-3-yloxy)-N-(prop-2-yn-1-yl)propanamide |
1343250-25-8 | 5g |
$3313.0 | 2023-06-09 | ||
Enamine | EN300-1146218-0.25g |
2-(azetidin-3-yloxy)-N-(prop-2-yn-1-yl)propanamide |
1343250-25-8 | 0.25g |
$1051.0 | 2023-06-09 | ||
Enamine | EN300-1146218-0.05g |
2-(azetidin-3-yloxy)-N-(prop-2-yn-1-yl)propanamide |
1343250-25-8 | 0.05g |
$959.0 | 2023-06-09 | ||
Enamine | EN300-1146218-0.1g |
2-(azetidin-3-yloxy)-N-(prop-2-yn-1-yl)propanamide |
1343250-25-8 | 0.1g |
$1005.0 | 2023-06-09 | ||
Enamine | EN300-1146218-2.5g |
2-(azetidin-3-yloxy)-N-(prop-2-yn-1-yl)propanamide |
1343250-25-8 | 2.5g |
$2240.0 | 2023-06-09 | ||
Enamine | EN300-1146218-1.0g |
2-(azetidin-3-yloxy)-N-(prop-2-yn-1-yl)propanamide |
1343250-25-8 | 1g |
$1142.0 | 2023-06-09 |
2-(azetidin-3-yloxy)-N-(prop-2-yn-1-yl)propanamide 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
2-(azetidin-3-yloxy)-N-(prop-2-yn-1-yl)propanamideに関する追加情報
Comprehensive Overview of 2-(Azetidin-3-yloxy)-N-(Prop-2-yn-1-yl)Propanamide (CAS No. 1343250-25-8)
2-(Azetidin-3-yloxy)-N-(prop-2-yn-1-yl)propanamide (CAS No. 1343250-25-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique combination of an azetidine ring and a propargyl group, making it a versatile intermediate for drug discovery and medicinal chemistry applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its structural flexibility and ability to interact with various biological targets.
The compound's azetidine-3-yloxy moiety is a key structural element that contributes to its pharmacological properties. Azetidines, as four-membered nitrogen-containing heterocycles, are increasingly explored in drug design for their conformational rigidity and metabolic stability. When combined with the propargylamide functionality, this molecule exhibits enhanced reactivity, enabling its use in click chemistry applications—a hot topic in modern drug development. The prop-2-yn-1-yl group allows for efficient conjugation with other molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a technique widely used in bioconjugation and proteomics.
Recent trends in pharmaceutical research highlight the growing demand for small-molecule modulators of protein-protein interactions (PPIs). 2-(Azetidin-3-yloxy)-N-(prop-2-yn-1-yl)propanamide has shown promise in this area due to its ability to serve as a molecular glue or pharmacophore in targeted therapies. Its structural features align with current interests in fragment-based drug discovery (FBDD), where researchers seek to optimize lead compounds with improved binding affinity and selectivity.
From a synthetic chemistry perspective, this compound offers multiple sites for structure-activity relationship (SAR) studies. The propanamide backbone can be readily modified to enhance solubility or bioavailability, while the azetidine ring can be functionalized to explore stereochemical effects. These characteristics make it valuable for developing kinase inhibitors or GPCR ligands, two major focus areas in oncology and neuroscience research.
In the context of AI-driven drug discovery, 2-(azetidin-3-yloxy)-N-(prop-2-yn-1-yl)propanamide represents an interesting case study for machine learning models predicting molecular properties. Its balanced lipophilicity (LogP) and polar surface area (PSA) make it a candidate for virtual screening libraries. Many researchers are investigating how such compounds can be optimized using generative chemistry approaches—a trending topic in computational drug design.
The compound's CAS No. 1343250-25-8 serves as a critical identifier in chemical databases and regulatory documentation. Proper handling and storage recommendations typically emphasize protection from moisture and light to maintain stability. While not classified as hazardous under standard protocols, appropriate laboratory practices should always be followed when working with this or any synthetic intermediate.
Emerging applications in bioconjugation techniques have further elevated interest in this molecule. Its alkyne group enables efficient labeling of biomolecules for imaging or diagnostic purposes—an area gaining traction in precision medicine. Additionally, the azetidine ring's potential to improve metabolic stability aligns with current efforts to address drug metabolism challenges in lead optimization.
As the pharmaceutical industry continues to explore undruggable targets, compounds like 2-(azetidin-3-yloxy)-N-(prop-2-yn-1-yl)propanamide provide valuable tools for probing biological systems. Its dual functionality makes it particularly relevant for developing bifunctional degraders (such as PROTACs), which represent a revolutionary approach in targeted protein degradation therapies.
Quality control and analytical characterization of this compound typically involve advanced techniques like HPLC, LC-MS, and NMR spectroscopy. These methods ensure purity and confirm structural integrity—critical factors when used as a building block in multi-step syntheses. The growing emphasis on quality by design (QbD) in pharmaceutical manufacturing further underscores the importance of rigorous characterization for such intermediates.
In conclusion, 2-(azetidin-3-yloxy)-N-(prop-2-yn-1-yl)propanamide (CAS No. 1343250-25-8) stands at the intersection of several cutting-edge research areas. Its unique chemical architecture and multifunctional nature make it a compelling subject for studies in medicinal chemistry, chemical biology, and drug delivery systems. As scientific understanding of complex biological targets evolves, this compound will likely continue to play a significant role in advancing therapeutic innovation.
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